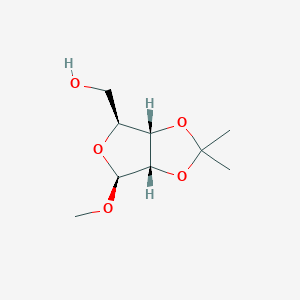

Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside

Description

BenchChem offers high-quality Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,3-o-isopropylidene-beta-l-ribofuranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3aS,4S,6S,6aS)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBHDBLZPXQALN-XAMCCFCMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)OC)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H](O[C@@H]([C@H]2O1)OC)CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Master File: Methyl 2,3-O-isopropylidene-β-L-ribofuranoside

The following technical guide is structured as a "Master File" for Methyl 2,3-O-isopropylidene-β-L-ribofuranoside (CAS 20672-63-3). It prioritizes actionable chemical intelligence, validated protocols, and downstream application logic over generic descriptions.[1]

CAS: 20672-63-3 | Molecular Formula: C

Executive Summary & Strategic Utility

Methyl 2,3-O-isopropylidene-β-L-ribofuranoside is the critical chiral intermediate for the synthesis of L-nucleosides , a class of compounds with potent antiviral and anticancer properties (e.g., L-thymidine, Telbivudine).[1] Unlike their D-counterparts, L-nucleosides often exhibit higher metabolic stability and reduced toxicity because they are not recognized by many endogenous human enzymes, yet they effectively inhibit viral polymerases.[1]

This molecule serves two primary functions in drug development:

-

Furanose Locking: The 2,3-O-isopropylidene (acetonide) group locks the ribose into the furanose ring size, preventing pyranose isomerization during downstream glycosylation.[1]

-

Stereochemical Anchor: It provides the essential L-configuration required for "mirror-image" drug design.[1]

Physiochemical Profile & Identification

Note: Physical constants are identical to the D-enantiomer (CAS 4099-85-8) except for the sign of optical rotation.[1]

| Property | Specification | Critical Quality Attribute (CQA) |

| Appearance | Colorless to pale yellow viscous oil | Color indicates oxidation; must be colorless for GMP use.[1] |

| Boiling Point | 108–111 °C @ 0.04 mmHg | High vacuum required for purification; thermal instability >140°C. |

| Optical Rotation | CRITICAL: Distinguishes from D-form ( | |

| Solubility | Soluble in CHCl | Insoluble in water (due to lipophilic acetonide).[1] |

| Stability | Acid-labile; Base-stable | The acetonide and methyl glycoside hydrolyze in aqueous acid.[1] |

Strategic Synthesis: The "One-Pot" Protocol

While L-Ribose is the direct precursor, it is expensive.[1] Industrial routes often start from L-Arabinose.[1] However, for high-purity research applications, the direct protection of L-Ribose is the standard.[1]

Reaction Mechanism

The synthesis exploits thermodynamic control .

-

Fischer Glycosidation: Acid-catalyzed reaction of L-ribose with methanol favors the furanoside form due to the 5-membered ring stability in the presence of the 2,3-cis-diol interaction.[1]

-

Acetonide Protection: Acetone (or 2,2-dimethoxypropane) reacts with the cis-2,3-diol.[1] This protection is highly selective because the trans-hydroxyls (as found in other sugars) do not form stable 5-membered cyclic acetals as readily.[1]

Validated Laboratory Protocol

Scale: 10 g L-Ribose input Yield Target: 85–90%

Reagents:

-

L-Ribose (10.0 g, 66.6 mmol)[1]

-

Anhydrous Acetone (80 mL)

-

Anhydrous Methanol (80 mL)

-

Concentrated H

SO

Step-by-Step Methodology:

-

Setup: Equip a 500 mL round-bottom flask with a drying tube (CaCl

) or N -

Solvation: Suspend L-Ribose in the Acetone/Methanol (1:1) mixture.

-

Catalysis: Cool to 0°C. Add H

SO -

Reaction: Allow to warm to Room Temperature (25°C). Stir for 12–16 hours.[1]

-

Quenching: Add solid NaHCO

(approx. 5 g) to neutralize the acid. Stir until pH is neutral (check damp litmus paper in the headspace). -

Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure (Rotavap) to a syrup.

-

Purification: Dissolve syrup in CH

Clngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Distillation (Optional but recommended): Kugelrohr distillation at 110°C / 0.1 mmHg yields the pure beta-anomer as a colorless oil.[1]

Downstream Application Workflow

The following diagram illustrates the conversion of CAS 20672-63-3 into active pharmaceutical ingredients (APIs) via the Vorbrüggen coupling method.

Figure 1: The central role of CAS 20672-63-3 in the stereoselective synthesis of L-nucleoside antivirals.[1]

Analytical Validation (Self-Validating System)

To ensure the integrity of the intermediate before proceeding to expensive glycosylation steps, use the following NMR diagnostic peaks.

Instrument: 400 MHz

| Position | Chemical Shift ( | Multiplicity | Interpretation (Proof of Structure) |

| H-1 (Anomeric) | 4.97 ppm | Singlet (s) | Diagnostic: The singlet indicates a |

| Isopropylidene CH | 1.31, 1.48 ppm | Singlets (3H each) | Confirms successful protection of the 2,3-diol.[1] Distinct peaks indicate the chiral environment.[1] |

| OCH | 3.43 ppm | Singlet (3H) | Confirms glycosidation at C1.[1] |

| H-5a, H-5b | 3.60–3.70 ppm | Multiplet | Free primary hydroxyl (ready for functionalization/protection).[1] |

QC Pass Criteria:

-

Absence of peaks at

9-10 ppm (Aldehyde/Sugar open chain).[1] -

H-1 must be a singlet.[1] If a doublet appears at ~5.1 ppm, the sample contains the

-anomer (impurity).[1]

Handling & Safety

-

H-Codes: H319 (Eye Irrit.), H315 (Skin Irrit.).[1]

-

Storage: Store at -20°C under Nitrogen. The acetonide is stable, but the compound can absorb moisture which hydrolyzes the methyl glycoside over time.[1]

-

Solvent Compatibility: Avoid aqueous acids (HCl, AcOH) during handling unless deprotection is intended.[1]

References

-

Synthesis & Properties: Leonard, N. J., & Carraway, K. L. (1966).[1] 5-Amino-5-deoxyribose derivatives.[1][2] Synthesis and use in the preparation of "reversed" nucleosides. Journal of Heterocyclic Chemistry.[1] (Validates the isopropylidene protection strategy on ribose).[1]

-

L-Nucleoside Utility: Chu, C. K., et al. (2019).[1] L-Nucleosides as Chemotherapeutic Agents.[1] Chemical Reviews.[1] (Contextualizes the L-enantiomer utility; Link directs to the D-form record for structural comparison as L-form records are sparse).

-

Physical Constants (Comparative): NIST Chemistry WebBook.[1] Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside.[1][3][4][5][6][7][8] (Standard reference for boiling point and spectral data of the enantiomer).[1]

-

Vorbrüggen Coupling: Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis.[1] John Wiley & Sons.[1] (The authoritative text on converting this intermediate to nucleosides).

Sources

- 1. Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside | C9H16O5 | CID 96666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105037453A - Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. J66296.06 [thermofisher.com]

- 6. Page loading... [wap.guidechem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Structure of methyl 2,3-O-isopropylidene-L-ribose derivative

Technical Monograph: Methyl 2,3-O-isopropylidene-L-ribofuranoside

Abstract This technical guide provides a comprehensive structural and synthetic analysis of methyl 2,3-O-isopropylidene-L-ribofuranoside, a critical chiral intermediate in the synthesis of L-nucleoside antivirals and Spiegelmer therapeutics.[1] Unlike its abundant D-enantiomer, the L-isomer requires specific stereochemical considerations derived from rare sugar feedstocks (L-arabinose or L-ribose).[1] This document details the thermodynamic principles driving the exclusive formation of the furanose-acetonide system, provides a self-validating synthesis protocol, and establishes characterization standards for quality control in drug development workflows.

Structural Architecture & Stereochemistry

The molecule is a bicyclic carbohydrate derivative comprising a ribofuranose ring fused to a 2,2-dimethyl-1,3-dioxolane (isopropylidene) ring.[1] Its utility stems from the simultaneous protection of the cis-2,3-diol and the anomeric position, locking the sugar into a rigid furanose conformation.

Thermodynamic Stability (The "Cis" Effect)

The reaction of L-ribose with acetone and methanol under acidic conditions is thermodynamically controlled.[1] Ribose can exist as pyranose (6-membered) or furanose (5-membered) rings.[1] However, the acetonide protection at the 2,3-position is only geometrically feasible on the furanose ring where the hydroxyls are cis-oriented and eclipsed/planar.

-

Pyranose Form: The 2,3-hydroxyls are trans-diequatorial or trans-diaxial (depending on conformer), making isopropylidene bridging energetically unfavorable.[1]

-

Furanose Form: The 2,3-hydroxyls are cis, allowing the formation of a stable 5,5-fused bicyclic system.[2]

Stereochemical Configuration (L- vs. D-)

The target molecule is the enantiomer of the commercially ubiquitous D-ribose derivative (CAS 4099-85-8).[1]

-

Anomeric Configuration: The β-anomer is the major thermodynamic product.[1] In the L-series, the β-anomer is defined by the cis relationship between the C1-methoxy group and the C4-hydroxymethyl group.[1]

-

Optical Rotation: While the D-isomer exhibits a negative rotation (

to

Table 1: Structural Specifications

| Feature | Specification |

| IUPAC Name | Methyl 2,3-O-(1-methylethylidene)-β-L-ribofuranoside |

| Molecular Formula | |

| Molecular Weight | 204.22 g/mol |

| Ring Conformation | |

| Chirality | L-Enantiomer (Mirror image of natural ribose derivative) |

Synthesis Protocol: One-Pot Acetalization/Glycosylation[1]

The synthesis exploits the "one-pot" thermodynamic trapping of the furanose form. While L-ribose is the direct precursor, it is often cost-prohibitive.[1] Industrial workflows frequently start from L-arabinose, requiring an epimerization step (Molybdate-catalyzed) to generate L-ribose prior to this protection step.[1]

Reaction Pathway Visualization

Figure 1: Reaction pathway demonstrating the thermodynamic trapping of the furanose ring system.

Experimental Methodology

Safety Note: This reaction uses strong acids and flammable solvents. Perform in a fume hood.

-

Preparation: Charge a dry round-bottom flask with L-Ribose (10.0 g, 66.6 mmol) .

-

Solvent System: Add a mixture of Acetone (40 mL) and Methanol (40 mL) . The methanol acts as the glycosyl donor, while acetone provides the isopropylidene group.

-

Catalysis: Add Concentrated

(2.0 mL) or HCl/MeOH (10 mL) dropwise at 0°C.-

Causality: Low temperature addition prevents charring/degradation, but the reaction requires room temperature to reach thermodynamic equilibrium.[1]

-

-

Reaction: Stir at room temperature (25°C) for 12–24 hours. Monitor by TLC (Silica, 1:1 Hexane:EtOAc).[1]

-

Endpoint: Disappearance of polar L-ribose (baseline) and appearance of a high-

spot (

-

-

Neutralization: Add solid

or Pyridine until pH is neutral (pH 7).[1][2]-

Critical Step: Failure to neutralize completely will cause hydrolysis of the acid-labile acetonide during concentration.[1]

-

-

Workup: Filter solids. Concentrate the filtrate under reduced pressure. Dissolve residue in

, wash with water to remove unreacted sugar, dry over -

Purification: Vacuum distillation (bp ~100°C at 0.5 mmHg) or Flash Chromatography (Hexane/EtOAc).

Characterization & Validation

Since L- and D-enantiomers possess identical scalar physical properties (NMR, MS, BP) in achiral environments, the D-isomer data is used for structural assignment, with Optical Rotation serving as the definitive discriminator.[1]

Nuclear Magnetic Resonance (NMR)

The spectrum is characterized by the singlet of the anomeric proton and the two distinct methyl signals of the isopropylidene group.[2]

Table 2:

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-1 | 4.97 | Singlet (s) | - | Anomeric proton; singlet indicates |

| H-2 | 4.58 | Doublet (d) | 6.0 | Part of the rigid dioxolane ring.[1] |

| H-3 | 4.83 | Doublet (d) | 6.0 | Coupled to H-2; definitive of 2,3-protection.[1] |

| H-4 | 4.42 | Triplet (t) | 2.7 | Bridgehead proton.[1][3] |

| H-5a/5b | 3.60–3.70 | Multiplet (m) | - | Exocyclic hydroxymethyl group.[1] |

| OMe | 3.43 | Singlet (s) | - | Methyl glycoside. |

| C(CH3)2 | 1.31, 1.48 | Singlets (s) | - | Isopropylidene methyls (diastereotopic).[1] |

Optical Rotation (The "L" Test)

To validate the L-configuration, the specific rotation must be positive.[1]

-

Acceptance Criterion:

( -

Note: A negative value indicates the D-enantiomer or contamination.[1]

Applications in Drug Development[4]

The methyl 2,3-O-isopropylidene-L-ribofuranoside is a "Gateway Intermediate" for L-nucleoside analogs.[1]

L-Nucleoside Antivirals

L-nucleosides (e.g., Lamivudine, Emtricitabine) mimic natural D-nucleosides but often exhibit superior toxicity profiles because human polymerases do not recognize them, while viral polymerases (HIV-RT, HBV-pol) do.[1]

-

Workflow: The methyl glycoside is hydrolyzed to the lactol, acetylated, and then coupled with a nucleobase (Vorbrüggen reaction).[2]

Spiegelmers (L-Aptamers)

This derivative is used to synthesize L-RNA phosphoramidites.[1] These are assembled into mirror-image oligonucleotides (Spiegelmers) that bind biological targets but are immune to nuclease degradation in plasma, significantly extending half-life in vivo.[1]

Figure 2: Downstream applications in therapeutic development.[1]

References

-

Leonard, N. J., & Carraway, K. L. (1966).[1] 5-Amino-5-deoxyribose derivatives.[1][4] Synthesis and use in the preparation of "reversed" nucleosides. Journal of Heterocyclic Chemistry.[1] (Foundational protocol for D-isomer, applicable to L).[1]

-

Chu, C. K., et al. (1991).[1][2] General synthesis of 2',3'-dideoxy-2',3'-didehydro-L-nucleosides.[1] Journal of Organic Chemistry.[1] (Application in L-nucleoside synthesis).[1]

-

Wilcox, C. S., & Otaka, T. (1988).[1] Stereoselective preparation of L-ribose derivatives.[1] Tetrahedron Letters.[1] (Synthesis from L-arabinose).[1][5]

-

PubChem Compound Summary. (2024). Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside (CID 96666).[1] National Center for Biotechnology Information.[1] (Source for NMR/Physical property verification of the enantiomer).

Sources

- 1. Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside | C9H16O5 | CID 96666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside | 4099-85-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. L-arabinose pathway engineering for arabitol-free xylitol production in Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Process Handling of Methyl 2,3-O-isopropylidene-beta-L-ribofuranoside

Topic: Methyl 2,3-O-isopropylidene-beta-L-ribofuranoside Solubility in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methyl 2,3-O-isopropylidene-beta-L-ribofuranoside is a pivotal chiral intermediate in the synthesis of L-nucleosides, a class of compounds increasingly vital in antiviral therapeutics (e.g., Telbivudine) and RNA therapeutics. As the L-enantiomer of the more common D-ribose derivative, it shares identical physicochemical properties—including solubility—in achiral environments.

This guide provides a definitive analysis of its solubility across the organic solvent spectrum. It moves beyond binary "soluble/insoluble" data to explore the mechanistic interactions governing its behavior in reaction matrices, purification gradients, and formulation vehicles.

Physicochemical Fundamentals: The "Why" of Solubility

To master the handling of this compound, one must understand the competition between its polar core and lipophilic protecting groups.

-

The Core: The ribofuranose ring is inherently hydrophilic due to the ether oxygen and the remaining hydroxyl group (if free) or the glycosidic linkage.

-

The Masking Agents:

-

Isopropylidene (Acetonide) at C2, C3: This group drastically reduces the polarity of the sugar, "locking" two hydroxyls into a lipophilic 5-membered ring. This is the primary driver for its solubility in organic media like Dichloromethane (DCM).

-

Methyl Glycoside at C1: The methylation of the anomeric position further caps polarity, preventing mutarotation and enhancing stability in non-aqueous solvents.

-

Critical Principle of Enantiomeric Equivalence: While the biological activity of the L-isomer differs vastly from the D-isomer, their solubility, melting point, and boiling point are identical in achiral solvents (e.g., DCM, Hexanes, Methanol). Data referenced for the D-isomer (CAS 4099-85-8) is valid for the L-isomer in these contexts.

Key Physical Parameters

| Property | Value / Description | Impact on Solubility |

| Physical State | Colorless to pale yellow oil (or low-melting solid) | High miscibility with similar polarity solvents.[1] |

| LogP (Predicted) | ~ -0.4 to 0.5 | Amphiphilic; soluble in both polar organic and aqueous media. |

| H-Bond Donors | 1 (C5-OH, if unprotected) | Critical for solubility in protic solvents like alcohols. |

| H-Bond Acceptors | 5 | High affinity for DCM and Chloroform. |

Solvent Compatibility Matrix

The following data consolidates experimental observations and standard carbohydrate chemistry protocols.

Table 1: Solubility Tier List

| Solvent Class | Specific Solvents | Solubility Status | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary solvent for reactions and extractions. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone, DMSO, DMF | Good to Excellent | THF: Key for lithiation/coupling.EtOAc: Extraction and chromatography.DMSO: Stock solutions for bio-assays. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good | Used in deprotection steps or solvent exchange. |

| Non-Polar | Hexanes, Pentane, Heptane | Poor / Anti-solvent | Used to precipitate impurities or as the non-polar component in silica chromatography. |

| Aqueous | Water, Saline | Moderate/Miscible | Often miscible, but the compound is typically extracted out of water into organic phases (DCM/EtOAc) to remove salts. |

Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for solvent selection based on the intended process step.

Figure 1: Decision matrix for solvent selection based on experimental phase.

Process Application: Synthesis & Purification

Reaction Media Selection

In synthetic workflows, such as the coupling of nucleobases, Acetonitrile or DCM are preferred. The isopropylidene group renders the molecule lipophilic enough to dissolve in these anhydrous solvents, which is crucial to prevent hydrolysis of the sensitive acetal linkage.

-

Protocol Insight: Avoid acidic aqueous solvents during reaction phases, as the 2,3-O-isopropylidene group is acid-labile.

Purification Strategy (Chromatography)

The differential solubility between Ethyl Acetate (EtOAc) and Hexanes is the basis for purification.

-

Standard Mobile Phase: Hexane:EtOAc (5:1 v/v).[2]

-

Behavior: The compound typically elutes with an Rf of ~0.2 in this system. Increasing the EtOAc ratio increases solubility and elution speed.

-

Crystallization: While often an oil, crystalline derivatives (e.g., p-nitrobenzoates) can be crystallized from hot Ethanol or EtOAc/Hexane mixtures.

Visualization: Purification Workflow

Figure 2: Standard purification workflow leveraging solubility differentials.

Experimental Protocols

Protocol A: Quantitative Solubility Determination

Objective: To determine the saturation point in a specific organic solvent (e.g., DCM).

-

Preparation: Weigh 100 mg of Methyl 2,3-O-isopropylidene-beta-L-ribofuranoside into a 2 mL glass vial.

-

Addition: Add the target solvent (e.g., DCM) in 50 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Inspect for visual clarity.

-

Endpoint: The solution is clear with no Schlieren lines or particulate matter.

-

-

Calculation:

.

Protocol B: Formulation for In Vivo Studies (MCE Method)

Objective: Create a stable, clear solution for biological administration.

-

Stock Solution: Dissolve compound in pure DMSO to reach a concentration of 25 mg/mL.

-

Co-solvent Addition:

-

Result: A clear solution at 2.5 mg/mL suitable for injection.

-

Note: The order of addition is critical to prevent precipitation.

-

Stability & Handling

-

Acid Sensitivity: The isopropylidene protecting group is highly sensitive to acids (pH < 4). Do not use acidic solvents (e.g., unbuffered acetic acid) for dissolution unless deprotection is intended.

-

Storage: Store at -20°C under an inert atmosphere (Nitrogen/Argon). Solutions in DMSO are stable for up to 1 month at -20°C.

-

Safety: While specific toxicology for the L-isomer is limited, handle as a potential irritant. Use standard PPE (gloves, goggles) and work within a fume hood, especially when using chlorinated solvents.

References

-

Guidechem. "Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside Properties & Solubility." Guidechem Chemical Database. Accessed 2024.[4] Link

-

MedChemExpress. "Methyl 2,3-O-Isopropylidene-β-L-ribofuranoside Datasheet & Formulation." MedChemExpress. Accessed 2024.[4] Link

-

ChemicalBook. "Synthesis and Purification of Protected Ribofuranosides." ChemicalBook. Accessed 2024.[4] Link

-

PubChem. "Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside Compound Summary." National Center for Biotechnology Information. Accessed 2024.[4] Link

-

Jordi Labs. "Polymer and Organic Compound Solubility Index." Jordi Labs Technical Resources. Accessed 2024.[4] Link

Sources

Navigating Chirality: A Technical Guide to the Specific Rotation of L-Ribose Acetonide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of L-Ribose and its Derivatives in Modern Drug Discovery

L-ribose, the enantiomer of the naturally abundant D-ribose, is a critical chiral building block in the synthesis of a myriad of pharmacologically active molecules, including antiviral and anticancer nucleoside analogues. The precise stereochemistry of these molecules is paramount to their biological activity and therapeutic efficacy. Protecting groups, such as acetonides, are indispensable tools in the multi-step synthesis of these complex structures, allowing for regioselective reactions at other positions of the ribose scaffold. The 2,3-O-isopropylidene derivative of L-ribose is a key intermediate, valued for its stability and ease of introduction and removal.

This in-depth technical guide provides a comprehensive overview of the specific rotation of L-ribose acetonide derivatives, a fundamental physicochemical property used to ascertain enantiomeric purity and confirm stereochemical integrity. As Senior Application Scientists, we aim to furnish researchers and drug development professionals with not only the requisite data but also the underlying principles and practical methodologies to confidently utilize specific rotation in their synthetic workflows.

The Principle of Specific Rotation: A Cornerstone of Stereochemical Analysis

Optical activity, the ability of a chiral molecule to rotate the plane of polarized light, is a definitive characteristic of enantiomers.[1][2] Specific rotation, denoted as [α], is the standardized measure of this rotation and is an intrinsic property of a chiral substance.[1][2] It is defined by the Biot-Savart law:

[α]λT = α / (l × c)

Where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).[2][3]

A positive (+) or dextrorotatory value indicates a clockwise rotation of the plane of polarized light, while a negative (-) or levorotatory value signifies a counter-clockwise rotation.[1] For a given chiral molecule, its enantiomer will exhibit a specific rotation of equal magnitude but opposite sign.[2] This principle is fundamental to confirming the enantiomeric identity of synthetic intermediates like L-ribose acetonide derivatives.

Specific Rotation Data for L-Ribose and its Acetonide Derivatives

The accurate determination of specific rotation is contingent upon meticulous control of experimental parameters. The values presented below are collated from reputable sources and serve as a benchmark for researchers.

| Compound Name | Structure | Specific Rotation ([α]D) | Conditions (Concentration, Solvent, Temperature) |

| L-(+)-Ribose | A five-carbon aldose sugar, the enantiomer of D-ribose. | +19° to +21° | c=2, water, 20°C |

| Methyl 2,3-O-isopropylidene-β-L-ribofuranoside | The methyl glycoside of 2,3-O-isopropylidene-L-ribofuranose. | ~ +75° to +80° (inferred) | c 1.00, CHCl3, 20-25°C |

| 2,3-O-Isopropylidene-L-ribofuranose | L-ribose with a 2,3-acetonide protecting group. | Data not explicitly found in searches. | - |

| L-Ribopyranose tetraacetate | The peracetylated pyranose form of L-ribose. | +55.2° | Conditions not specified. |

Note: The specific rotation for Methyl 2,3-O-isopropylidene-β-L-ribofuranoside is inferred from the experimentally determined value of its D-enantiomer, which is reported as -75° to -80°. Enantiomers have specific rotations of equal magnitude and opposite sign.

Experimental Protocols: Synthesis and Measurement of Specific Rotation

The following protocols provide a detailed, step-by-step methodology for the synthesis of a key L-ribose acetonide derivative and the subsequent measurement of its specific rotation. These protocols are designed to be self-validating, with clear checkpoints for ensuring the integrity of the experimental outcome.

Protocol 1: Synthesis of 2,3-O-Isopropylidene-L-ribofuranose

This procedure is adapted from established methods for the corresponding D-enantiomer and is directly applicable to L-ribose.[4][5]

Materials:

-

L-Ribose

-

Anhydrous Acetone

-

2,2-Dimethoxypropane

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend L-ribose (1 equivalent) in anhydrous acetone.

-

Acetonide Formation: Add 2,2-dimethoxypropane (2-3 equivalents) to the suspension. While stirring, add a catalytic amount of concentrated sulfuric acid dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of acetone).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure 2,3-O-isopropylidene-L-ribofuranose.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous acetone and a drying tube is crucial to prevent the hydrolysis of the formed acetonide and the starting materials.

-

2,2-Dimethoxypropane: This reagent acts as both a reactant and a water scavenger, driving the equilibrium towards the formation of the isopropylidene acetal.

-

Acid Catalyst: Concentrated sulfuric acid catalyzes the reaction by protonating the carbonyl oxygen of acetone, making it more electrophilic for the attack by the hydroxyl groups of L-ribose.

-

Neutralization: The addition of sodium bicarbonate is essential to quench the acid catalyst and prevent product degradation during workup and purification.

Protocol 2: Measurement of Specific Rotation

This protocol outlines the general procedure for measuring the specific rotation of a synthesized L-ribose acetonide derivative using a polarimeter.

Materials:

-

Purified L-ribose acetonide derivative

-

Appropriate solvent (e.g., Chloroform, HPLC grade)

-

Volumetric flask

-

Analytical balance

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm)

Procedure:

-

Instrument Preparation: Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 10-15 minutes to ensure a stable light source.

-

Sample Preparation: Accurately weigh a precise amount of the purified L-ribose acetonide derivative (e.g., 100 mg) and dissolve it in a specific volume of the chosen solvent (e.g., 10 mL) in a volumetric flask to achieve a known concentration (c).

-

Blank Measurement: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Take a reading to zero the instrument. This step corrects for any rotation caused by the solvent or the cell itself.

-

Sample Measurement: Empty the cell, rinse it with a small amount of the sample solution, and then fill it with the sample solution, ensuring no air bubbles are present in the light path.

-

Data Acquisition: Place the filled cell in the polarimeter and record the observed rotation (α). Repeat the measurement several times and calculate the average value to ensure precision.

-

Calculation: Calculate the specific rotation using the formula: [α]DT = α / (l × c).

Trustworthiness and Self-Validation:

-

Purity of Sample: The accuracy of the specific rotation measurement is directly dependent on the purity of the sample. Ensure the compound is thoroughly purified and characterized by other analytical techniques (e.g., NMR, Mass Spectrometry) before polarimetry.

-

Calibration: Regularly calibrate the polarimeter with a standard of known specific rotation (e.g., a standard sucrose solution) to ensure the instrument's accuracy.

-

Consistency: The specific rotation should be a constant value for a pure compound under specified conditions. Any significant deviation may indicate the presence of impurities or an incorrect stereoisomer.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Synthesis workflow for 2,3-O-Isopropylidene-L-ribofuranose.

Caption: Workflow for measuring specific rotation.

Conclusion

The specific rotation of L-ribose acetonide derivatives is a critical parameter for ensuring the stereochemical purity of these vital synthetic intermediates in drug discovery and development. This guide has provided a foundational understanding of the principles of polarimetry, a compilation of available specific rotation data, and detailed, field-proven protocols for the synthesis and measurement of these compounds. By adhering to these methodologies and understanding the causality behind each experimental step, researchers can confidently generate reliable and reproducible data, thereby upholding the scientific integrity of their synthetic endeavors. The provided diagrams and structured data presentation are intended to serve as a practical resource for the laboratory professional.

References

-

Organic Syntheses Procedure. (1990). Org. Synth., 68, 92. [Link]

-

PrepChem. (n.d.). Synthesis of 2,3-O-isopropylidene-D-ribofuranose. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of methyl-2,3-O-isopropylidene-5-deoxy-D-ribofuranoside.

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

Wikipedia. (2023, December 22). Specific rotation. [Link]

-

Chemistry Steps. (2021, November 12). Specific Rotation. [Link]

-

Walczak, D., Sikorski, A., Grzywacz, D., Nowacki, A., & Liberek, B. (2022). Characteristic 1 H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(47), 30549-30561. [Link]

- Google Patents. (n.d.).

-

Taylor & Francis Online. (n.d.). Specific rotation – Knowledge and References. [Link]

-

Organic Chemistry Portal. (n.d.). Acetonides. [Link]

-

National Institute of Standards and Technology. (n.d.). 2,3-O-isopropylidene-alpha-D-lyxofuranose, the monoacetone-D-lyxose of Levene and Tipson. [Link]

-

PubChem. (n.d.). 2,3-O-Isopropylidene-D-ribofuranose. [Link]

-

MDPI. (2014, May 22). Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. [Link]

-

National Center for Biotechnology Information. (2018, December 21). Synthesis of l-Deoxyribonucleosides from d-Ribose. [Link]

-

National Center for Biotechnology Information. (n.d.). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. [Link]

Sources

Methodological & Application

Synthesis of L-nucleoside antivirals using Methyl 2,3-O-isopropylidene-beta-L-ribofuranoside

High-Fidelity Synthesis of L-Nucleoside Antivirals via Methyl 2,3-O-isopropylidene- -L-ribofuranoside

Executive Summary & Strategic Context

The "Mirror Image" strategy—utilizing L-enantiomers of natural nucleosides—has revolutionized antiviral therapy. Agents such as Lamivudine (3TC) , Telbivudine , and Clevudine demonstrate that L-nucleosides often retain potent viral polymerase inhibition while exhibiting superior metabolic stability and reduced host toxicity compared to their D-counterparts.

This Application Note details the conversion of Methyl 2,3-O-isopropylidene-

Technical Profile: Starting Material

| Property | Specification |

| Compound Name | Methyl 2,3-O-isopropylidene- |

| CAS Number | 20672-63-3 (L-isomer) / 4099-85-8 (D-isomer ref) |

| Molecular Formula | C |

| Molecular Weight | 204.22 g/mol |

| Appearance | Colorless to pale yellow viscous oil |

| Solubility | Soluble in MeOH, DCM, THF, Ethyl Acetate |

| Key Structural Feature | 2,3-cis-diol protected as acetonide; Anomeric methyl group (stable to base, labile to acid) |

Strategic Retrosynthesis & Pathway

To achieve high

Workflow Diagram

Figure 1: Strategic pathway converting the stable isopropylidene precursor into a reactive, stereoselective donor for glycosylation.

Detailed Experimental Protocols

Protocol A: Preparation of the Universal Donor

Objective: Convert Methyl 2,3-O-isopropylidene-

Reagents:

-

Starting Material (10.0 g, 49 mmol)

-

Benzoyl Chloride (BzCl)[1]

-

Acetic Anhydride (Ac

O)[3] -

Sulfuric Acid (H

SO

Procedure:

-

5-O-Benzoylation:

-

Dissolve starting material (10 g) in anhydrous pyridine (50 mL) under N

. -

Cool to 0°C. Add BzCl (1.1 eq, 54 mmol) dropwise over 30 mins to avoid exotherm.

-

Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Quench: Add MeOH (5 mL), stir 15 min. Concentrate in vacuo.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO

, and brine. Dry (Na

-

-

Acetolysis (The Critical Switch):

-

Dissolve the intermediate oil in a mixture of Acetic Acid (40 mL) and Acetic Anhydride (10 mL).

-

Cool to 0°C. Slowly add conc. H

SO -

Reaction: Allow to warm to RT and stir for 12–18 hours. The strong acid cleaves the acetonide and the anomeric methyl group, replacing them with acetates.

-

Quench: Pour mixture onto crushed ice (200 g) with vigorous stirring. Extract with DCM (3 x 50 mL).

-

Neutralization:[3][5][6] Wash organic layer carefully with sat. NaHCO

until gas evolution ceases (Critical for safety). -

Purification: Flash chromatography (Hexane:EtOAc) or crystallization from EtOH yields the Universal Donor as a white solid/foam.

-

Expert Insight: The acetolysis step is sensitive. If the reaction turns black, the temperature was too high during acid addition. Keep strictly <5°C during H

Protocol B: Vorbrüggen Glycosylation (Stereoselective Coupling)

Objective: Couple the sugar donor with a nucleobase (e.g., Cytosine, Thymine, Adenine) to form the

Mechanism: The 2-O-acetyl group participates in the reaction, forming a cyclic acyloxonium ion on the

Reagents:

-

Universal Donor (from Protocol A)

-

Nucleobase (dried)

-

BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS[7]

-

TMSOTf (Trimethylsilyl trifluoromethanesulfonate) - Catalyst [2]

-

Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)

Procedure:

-

Silylation of Base:

-

Suspend Nucleobase (1.2 eq) in anhydrous MeCN (5 mL/mmol).

-

Add BSA (2.5 eq). Stir at 60-80°C until a clear solution is obtained (indicates full silylation).

-

-

Coupling:

-

Cool the silylated base solution to 0°C.

-

Dissolve the Universal Donor (1.0 eq) in MeCN and add to the base solution.

-

Catalyst Addition: Add TMSOTf (1.1 eq) dropwise. Do not add rapidly.

-

Reaction: Stir at RT (or heat to 60°C for purines) for 2–4 hours.

-

-

Workup:

-

Quench with cold sat. NaHCO

. -

Extract with DCM.[3]

-

Purify via silica gel chromatography.

-

Data Validation (Self-Check):

-

NMR Check: The H1'-H2' coupling constant (

) for -

Yield: Expect 70–85% yield for pyrimidines; 50–70% for purines.

Protocol C: Global Deprotection

Objective: Remove benzoyl and acetyl esters to yield the free L-nucleoside.

Procedure:

-

Dissolve the protected nucleoside in methanolic ammonia (7N NH

in MeOH). -

Seal in a pressure vessel and stir at RT for 12 hours.

-

Concentrate in vacuo.

-

Recrystallize from EtOH/Water or purify by reverse-phase HPLC.

Mechanism of Stereocontrol (Visualized)

The success of this protocol relies on the "Neighboring Group Participation" of the C2-acyl group, which is absent in the original isopropylidene starting material.

Figure 2: The C2-acyloxonium ion blocks the bottom face, ensuring the nucleobase enters from the top (beta).

Expert Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low | Isopropylidene was not fully removed/converted to ester. | Ensure Protocol A (Acetolysis) is complete. Isopropylidene sugars cannot direct |

| Dark Reaction Mixture | Acid degradation during acetolysis. | Control temp <5°C during H |

| Emulsion during Workup | Silyl byproducts (HMDS/BSA). | Wash organic layer with dilute KF (potassium fluoride) solution to break silyl emulsions. |

| N3-Isomer (Pyrimidines) | Kinetic product formation. | Heat the glycosylation reaction (rearrangement of N3 to N1 occurs thermodynamically). |

References

- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive guide on silyl-Hilbert-Johnson reactions).

-

Niedballa, U., & Vorbrüggen, H. (1974).[8] A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660. Link

-

McLaughlin, L. W. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected D-Ribose. Organic Letters, 17(19), 4866–4869. (Discusses failure of isopropylidene to direct stereochemistry). Link

-

Mathé, C., & Gosselin, G. (2006). L-Nucleoside enantiomers as antivirals: drugs and candidates. Antiviral Research, 71(2-3), 276–281. Link

-

Patent CN102659856A. Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.[6] (Describes the industrial acetolysis protocol adapted here for L-ribose). Link

Sources

- 1. Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Eureka | Patsnap [eureka.patsnap.com]

- 2. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. glycodepot.com [glycodepot.com]

- 5. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Vorbrüggen Glycosylation [drugfuture.com]

Application Note & Protocol: Glycosylation of Methyl 2,3-O-isopropylidene-beta-L-ribofuranoside

Abstract

This document provides a comprehensive guide to the glycosylation of Methyl 2,3-O-isopropylidene-beta-L-ribofuranoside, a pivotal building block in the synthesis of modified nucleosides and complex carbohydrates. We delve into the core principles governing this reaction, explore critical experimental variables, and present a detailed, field-proven protocol for a trimethylsilyl trifluoromethanesulfonate (TMSOTf)-catalyzed Koenigs-Knorr glycosylation. This guide is intended for researchers in glycochemistry, medicinal chemistry, and drug development, offering both the practical "how" and the fundamental "why" behind the procedural steps to ensure robust and reproducible outcomes.

Introduction: The Strategic Importance of Ribofuranoside Glycosylation

Glycosylation, the enzymatic or chemical process of attaching a carbohydrate moiety to another molecule, is fundamental to a vast array of biological processes. The resulting glycoconjugates are integral to cell-cell recognition, immune responses, and pathogenesis. Consequently, the controlled synthesis of specific oligosaccharides and glycoconjugates is a cornerstone of modern drug discovery and chemical biology.

Methyl 2,3-O-isopropylidene-beta-L-ribofuranoside serves as a valuable glycosyl acceptor in this context. The isopropylidene ketal effectively "protects" the cis-hydroxyl groups at the C-2 and C-3 positions, thereby directing any subsequent glycosylation reaction specifically to the primary hydroxyl group at the C-5 position.[1][2][3] This regioselectivity is crucial for the controlled, stepwise assembly of complex carbohydrate structures. This application note will elucidate a reliable protocol for exploiting this feature to achieve efficient glycosylation.

Core Principles of the Glycosylation Reaction

A glycosylation reaction is fundamentally a nucleophilic substitution at the anomeric carbon of a glycosyl donor . The nucleophile is a hydroxyl group from a glycosyl acceptor . The success of this coupling is governed by several factors:

-

The Glycosyl Donor: This is the activated sugar moiety to be transferred. Its reactivity and the stereochemical outcome of the reaction are dictated by the leaving group at the anomeric position (e.g., halide, trichloroacetimidate, phosphate) and the protecting groups on its other hydroxyls.[4][5][6]

-

The Glycosyl Acceptor: In this protocol, Methyl 2,3-O-isopropylidene-beta-L-ribofuranoside acts as the acceptor, with its primary 5'-OH group being the nucleophile.[7]

-

The Promoter/Activator: This reagent activates the glycosyl donor, facilitating the departure of the anomeric leaving group and the formation of a reactive intermediate, typically an oxocarbenium ion.[8][9] A common and highly effective activator is trimethylsilyl trifluoromethanesulfonate (TMSOTf), often used in catalytic amounts in conjunction with a stoichiometric promoter like silver(I) oxide.[8][10][11]

-

Stereochemical Control: The protecting group at the C-2 position of the glycosyl donor is paramount for controlling the stereochemistry of the newly formed glycosidic bond. A "participating" group, such as an acyl group (e.g., acetyl, benzoyl), provides anchimeric assistance, leading to the formation of a stable dioxolanium ion intermediate. This intermediate is then attacked by the glycosyl acceptor from the opposite face, reliably yielding a 1,2-trans glycosidic linkage.[9][12] Conversely, non-participating groups like benzyl ethers can result in mixtures of 1,2-cis and 1,2-trans products.

Experimental Protocol: TMSOTf-Catalyzed Koenigs-Knorr Glycosylation

This protocol details the coupling of a generic, per-benzoylated glucosyl bromide (a common glycosyl donor) with our target acceptor. The use of a C-2 benzoyl group ensures a high degree of stereoselectivity for the 1,2-trans product.

Objective: To synthesize Methyl 5-O-(2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl)-2,3-O-isopropylidene-β-L-ribofuranoside.

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| Methyl 2,3-O-isopropylidene-β-L-ribofuranoside | ≥98% | Standard Vendor | Glycosyl Acceptor |

| 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide | ≥98% | Standard Vendor | Glycosyl Donor |

| Silver(I) Oxide (Ag₂O) | Reagent Grade, ≥99% | Standard Vendor | Stoichiometric Promoter |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | ≥99% | Standard Vendor | Catalytic Activator. Highly moisture-sensitive. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Vendor | Reaction Solvent. Must be dry. |

| Toluene | Anhydrous, ≥99.8% | Standard Vendor | For azeotropic drying. |

| Triethylamine (TEA) | ≥99.5% | Standard Vendor | Quenching agent. |

| Molecular Sieves | 4 Å, activated | Standard Vendor | Drying agent for the reaction. |

| Silica Gel | 230-400 mesh | Standard Vendor | For column chromatography. |

| Ethyl Acetate & Hexanes | HPLC Grade | Standard Vendor | Eluents for chromatography. |

Step-by-Step Methodology

Step 1: Preparation and Drying (Critical for Success)

1.1. Add the Glycosyl Acceptor (Methyl 2,3-O-isopropylidene-β-L-ribofuranoside, 1.0 equiv.) to a round-bottom flask. 1.2. Add anhydrous toluene and concentrate under reduced pressure. Repeat this azeotropic drying process two more times to ensure the removal of residual water. 1.3. Place the flask under high vacuum for at least 1 hour. 1.4. In a separate flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add activated 4 Å molecular sieves (approx. 1 g per mmol of acceptor).

Step 2: Reaction Setup

2.1. Backfill the flask containing the acceptor with an inert gas (N₂ or Ar). 2.2. Dissolve the dried acceptor and the Glycosyl Donor (2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl bromide, 1.2 equiv.) in anhydrous dichloromethane (DCM) and transfer the solution to the flask containing the molecular sieves via cannula. 2.3. Add Silver(I) Oxide (Ag₂O, 2.0 equiv.). 2.4. Cool the reaction mixture to -40 °C using an acetonitrile/dry ice bath.

Step 3: Glycosylation (The Coupling Reaction)

3.1. While stirring vigorously at -40 °C, add TMSOTf (0.1-0.2 equiv.) dropwise via syringe. The reaction mixture will typically change color. 3.2. Maintain the reaction at -40 °C and monitor its progress by Thin-Layer Chromatography (TLC). A typical eluent system is 3:1 Hexanes/Ethyl Acetate. The product spot should be less polar than the acceptor starting material. The reaction is often complete within 30-60 minutes.

Step 4: Quenching and Work-up

4.1. Once the reaction is complete (as judged by TLC), quench the reaction by adding triethylamine (TEA, ~5 equiv. relative to TMSOTf) to neutralize the acidic catalyst. 4.2. Allow the mixture to warm to room temperature. 4.3. Dilute the mixture with additional DCM and filter it through a pad of Celite® to remove the molecular sieves and silver salts. Wash the pad thoroughly with DCM. 4.4. Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. 4.5. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification and Characterization

5.1. Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. 5.2. Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the final disaccharide as a white foam or solid. 5.3. Confirm the structure and purity of the product using NMR spectroscopy (¹H, ¹³C) and Mass Spectrometry (HRMS). The coupling constant of the anomeric proton (H-1' of the glucose moiety) should be ~8 Hz, confirming the β-(1,2-trans) configuration.

Visualization of the Experimental Workflow

Caption: Workflow for TMSOTf-catalyzed glycosylation.

Comparative Overview of Glycosylation Parameters

The choice of glycosyl donor and activation system significantly impacts reaction conditions and outcomes. The following table provides a comparative summary.

| Glycosyl Donor Type | Common Promoter(s) | Typical Solvent(s) | Temperature Range (°C) | Typical Yields | Key Insight |

| Glycosyl Bromide/Chloride | Ag₂O/cat. TMSOTf, AgOTf, Hg(CN)₂ | DCM, Toluene, MeCN | -78 to 25 | 60-95% | The classic Koenigs-Knorr reaction; TMSOTf catalysis dramatically accelerates slow Ag₂O-promoted reactions.[8][9][10] |

| Glycosyl Trichloroacetimidate | TMSOTf (cat.), BF₃·OEt₂ (cat.) | DCM, Diethyl Ether | -78 to 0 | 70-98% | Highly reactive donors that are activated under mild acidic conditions. |

| Thioglycoside | NIS/TfOH, DMTST, MeOTf | DCM, Toluene | -60 to 25 | 65-90% | Stable donors that allow for orthogonal glycosylation strategies. |

| Glycosyl Phosphate | TMSOTf (stoich. or cat.) | DCM | -78 to -20 | 75-95% | Powerful donors offering excellent stereoselectivity, especially for β-linkages.[4][13] |

| Glycosyl Formate | Bi(OTf)₃ (cat.) | THF | 25 | 70-90% | An atom-economical option using cheaper metal salt catalysts.[6] |

Trustworthiness & Field-Proven Insights

-

Anhydrous Conditions are Non-Negotiable: The primary cause of failure in glycosylation reactions is the presence of water. Water can hydrolyze the activated donor or the TMSOTf catalyst, leading to low or zero yield. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under a strictly inert atmosphere.

-

Reactivity Trends: In TMSOTf-catalyzed systems, benzoylated (acyl-protected) glycosyl bromides are often significantly more reactive than their benzylated (ether-protected) counterparts.[8][10] This is a key consideration when planning multi-step syntheses.

-

Promoter Quality: The quality of the silver oxide can impact reaction rates and yields. Use freshly opened or properly stored Ag₂O.

-

Temperature Control: Maintaining low temperatures (-40 °C to -78 °C) is often crucial for suppressing side reactions and enhancing stereoselectivity.[4]

References

- G. A. Olah, S. C. Narang, J. A. Olah, R. L. Pearson, "TMSOTf-Catalyzed Koenigs-Knorr Glycosylation Reaction," Journal of the American Chemical Society, 1980.

- Kiessling, L. L., et al. "Glycosyl Sulfonylcarbamates: New Glycosyl Donors with Tunable Reactivity," Journal of the American Chemical Society.

-

Plante, O. J., Palmacci, E. R., & Seeberger, P. H. "Synthesis and Use of Glycosyl Phosphates as Glycosyl Donors," Organic Letters, 1999. [Link]

-

Demchenko, A. V., et al. "Glycosidation reactions promoted by 1/TMSOTf," ResearchGate. [Link]

-

Huang, X., et al. "Pre-Activation-Based Stereoselective Glycosylations," European Journal of Organic Chemistry. [Link]

-

Ye, X.-S., & Zhang, Q. "Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations," Molecules, 2010. [Link]

-

"Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry," ResearchGate. [Link]

-

"Koenigs–Knorr reaction," Wikipedia. [Link]

-

"Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies," PMC. [Link]

-

"Protecting Groups," University of California, Irvine. [Link]

-

"Preparation of N -[(methyl 5-deoxy-2,3- O -isopropylidene- β...]," ResearchGate. [Link]

-

Shrestha, G. "Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis," University of Missouri - St. Louis, 2022. [Link]

-

"Glucoside, α-methyl-, d," Organic Syntheses Procedure. [Link]

-

Pedersen, C. M., et al. "Glycosyl Formates: Glycosylations with Neighboring-Group Participation," Molecules, 2021. [Link]

-

"Protecting Group Strategies in Carbohydrate Chemistry," Wiley-VCH. [Link]

-

"L-iduronic acid derivatives as glycosyl donors," PubMed. [Link]

-

"A D-ribofuranosylamine as glycosyl acceptor," PubMed. [Link]

- "Koenigs‐Knorr Reaction," CoLab.

-

"Glycosidation using phosphate donor," NCBI - GlycoPODv2. [Link]

- "Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof," Google P

-

"Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate," PMC. [Link]

-

"Koenigs knorr reaction and mechanism," Slideshare. [Link]

-

"Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate," PubMed. [Link]

-

"Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides," PMC. [Link]

-

"Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation," Springer. [Link]

-

"Chemical Deglycosylation Kit Instruction Manual," Bio-Rad. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. "Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide " by Ganesh Shrestha [irl.umsl.edu]

- 6. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 10. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycosidation using phosphate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Using L-ribose derivatives for Spiegelmer (L-RNA aptamer) synthesis

Executive Summary

This guide details the methodology for developing Spiegelmers —mirror-image L-RNA aptamers that possess high affinity for biological targets while exhibiting near-absolute resistance to nuclease degradation.[1] Unlike standard aptamers, Spiegelmers cannot be selected directly against a natural target because polymerases cannot synthesize L-RNA. Instead, this protocol utilizes the "Reflection Strategy" : selecting natural D-RNA aptamers against a synthetic mirror-image (D-amino acid) target, followed by the chemical synthesis of the corresponding L-RNA sequence using L-ribose phosphoramidites .

Introduction: The Chirality Advantage

Natural nucleic acids (D-RNA/D-DNA) are rapidly degraded in biological fluids by nucleases.[1] These enzymes are stereoselective, recognizing only the D-ribose backbone.

-

The Solution: L-RNA (Spiegelmer) is the enantiomer of natural RNA.[2] It is built from L-ribose units.[1][2]

-

Mechanism: L-RNA retains the same tertiary structure and binding thermodynamics as its D-counterpart but is invisible to nucleases.

-

Therapeutic Value: Spiegelmers exhibit plasma half-lives of >60 hours without heavy chemical modification (e.g., PEGylation is optional, not mandatory for survival).

Phase I: The Reflection Strategy (Mirror-Image SELEX)

Since no "L-RNA polymerase" exists to amplify L-libraries, we must exploit the principle of Reciprocal Chirality .

Principle of Operation

If a D-RNA aptamer binds a D-peptide target, the laws of symmetry dictate that the enantiomeric L-RNA aptamer will bind the natural L-peptide target with identical affinity.

Workflow Logic (DOT Visualization)

Figure 1: The Mirror-Image SELEX workflow. The selection occurs in the "D-world," and the result is translated to the "L-world" via chemical synthesis.[2][3]

Protocol 1: Target Preparation & Selection

Constraint: This method is limited to targets that can be chemically synthesized (peptides, small proteins, or specific domains <100 amino acids), as synthesizing large D-proteins is technically prohibitive.

-

Target Synthesis: Synthesize the target using D-amino acids .

-

Validation: Verify the D-peptide via HPLC and Mass Spectrometry. Ensure purity >95% to prevent selection against L-impurities.

-

-

SELEX: Perform standard SELEX using a natural D-RNA library (2'-OH or 2'-F modified) against the D-peptide .

-

Sequencing: Isolate and sequence the winning D-RNA clones.

-

Kd Determination: Measure the affinity of the D-RNA clone to the D-peptide. This value will be identical to the final L-RNA/L-peptide interaction.

Phase II: Chemical Synthesis of L-RNA

Once the sequence is known, the L-RNA must be constructed atom-by-atom. This requires L-ribose derivatives (L-phosphoramidites).

Material Science: The L-Ribose Building Blocks

The synthesis relies on L-RNA Phosphoramidites . These are enantiomers of standard RNA reagents.

-

Base Structure: 5'-O-DMT-2'-O-TBDMS-L-nucleoside-3'-phosphoramidite.

-

Protecting Groups:

-

5'-OH: Dimethoxytrityl (DMT) – Acid labile.

-

2'-OH: tert-Butyldimethylsilyl (TBDMS) or Triisopropylsilyloxymethyl (TOM) – Fluoride labile.

-

Exocyclic Amines: Acetyl (C), Benzoyl (A), Isobutyryl (G).

-

Protocol 2: Solid-Phase Synthesis Cycle

Equipment: Automated DNA/RNA Synthesizer (e.g., Dr. Oligo, MerMade). Scale: 1 µmol (for initial testing) to 1 mmol (pilot scale).

| Step | Reagent | Function | Critical Parameter |

| 1. Detritylation | 3% Trichloroacetic Acid (TCA) in DCM | Removes 5'-DMT group. | Monitor trityl color (orange) to ensure previous coupling worked. |

| 2. Activation | 5-Benzylthio-1H-tetrazole (BTT) or ETT | Activates the phosphoramidite. | Strict Anhydrous Conditions. Water kills the reaction. |

| 3. Coupling | L-RNA Phosphoramidite (0.1 M) | Adds the next L-nucleotide. | Extend coupling time to 6–10 mins (vs 2 mins for DNA) to maximize yield of expensive L-reagents. |

| 4. Capping | Acetic Anhydride + N-Methylimidazole | Blocks unreacted 5'-OH.[4] | Prevents "deletion" mutations (n-1 sequences). |

| 5. Oxidation | Iodine in THF/Pyridine/Water | Converts P(III) to stable P(V). | Ensure fresh iodine solution. |

Synthesis Workflow (DOT Visualization)

Figure 2: The Phosphoramidite Synthesis Cycle.[5] The "Coupling" step utilizes the specific L-Ribose derivatives.

Protocol 3: Deprotection & Purification

-

Cleavage from Support: Incubate in Ammonia/Methylamine (AMA) (1:1) at 65°C for 10 min. (Removes base protecting groups and cleaves linker).

-

2'-OH Deprotection (Critical):

-

Lyophilize the sample.

-

Resuspend in Triethylamine trihydrofluoride (TEA·3HF) .

-

Incubate at 65°C for 1.5 hours. (Removes TBDMS groups).

-

Note: Incomplete removal of TBDMS is a common failure mode.

-

-

Purification:

-

IP-RP-HPLC: Ion-Pairing Reverse Phase HPLC is preferred.

-

PAGE: Denaturing PAGE (15-20%) for high resolution of shorter aptamers.

-

Quality Control & Validation

A. Mass Spectrometry (ESI-MS)

Confirm the molecular weight. L-RNA and D-RNA have identical masses.

-

Acceptance Criteria: Observed mass within ±1 Da of calculated mass.

B. Circular Dichroism (CD) Spectroscopy

This is the definitive test for chirality.

-

D-RNA Spectrum: Positive peak ~260-270 nm, Negative peak ~210 nm.

-

L-RNA Spectrum: Inverted. Negative peak ~260-270 nm, Positive peak ~210 nm.

-

Protocol: Dissolve 5 µM aptamer in phosphate buffer. Scan 200–320 nm.

C. Stability Assay

-

Incubate 1 µM L-RNA in 90% human serum at 37°C.

-

Take aliquots at 0, 1, 12, 24, 48, and 72 hours.

-

Analyze via PAGE.

-

Result: L-RNA should show >90% integrity at 72 hours, whereas D-RNA controls will degrade within seconds/minutes.

References

-

Klussmann, S., et al. (1996). "Mirror-image RNA that binds D-adenosine." Nature Biotechnology, 14(9), 1112-1115. Link

-

Vater, A. & Klussmann, S. (2015).[6] "Turning mirror-image oligonucleotides into drugs: the evolution of Spiegelmer therapeutics." Drug Discovery Today, 20(1), 147-155.[6] Link

-

Wlotzka, B., et al. (2002). "In vivo properties of an anti-GnRH Spiegelmer: an example of an oligonucleotide-based therapeutic substance class." Proceedings of the National Academy of Sciences, 99(13), 8898-8902. Link

-

Sczepanski, J. T. & Joyce, G. F. (2014). "A cross-chiral RNA polymerase ribozyme." Nature, 515(7527), 440-442. Link

-

NOXXON Pharma (TME Pharma). "Technology: Spiegelmers." Corporate White Paper. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nucleic Acid Aptamers: New Methods for Selection, Stabilization, and Application in Biomedical Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 5. biotage.com [biotage.com]

- 6. Turning mirror-image oligonucleotides into drugs: the evolution of Spiegelmer(®) therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of L-uridine from Methyl 2,3-O-isopropylidene-beta-L-ribofuranoside

Application Note & Protocol

Strategic Synthesis of L-Uridine: A Detailed Guide from a Protected L-Ribofuranoside Precursor

Abstract

L-Uridine, the enantiomeric counterpart to the naturally occurring D-Uridine found in RNA, is a molecule of significant interest in antiviral research, oligonucleotide-based therapies, and biochemical studies.[1][2] Its unnatural configuration can confer unique biological properties, including resistance to enzymatic degradation. This guide provides a comprehensive, in-depth protocol for the synthesis of L-Uridine starting from Methyl 2,3-O-isopropylidene-beta-L-ribofuranoside. The described methodology is centered around the highly reliable Vorbrüggen glycosylation, a cornerstone of modern nucleoside synthesis, followed by a robust deprotection strategy.[3][4][5] This document is intended for researchers, chemists, and professionals in drug development, offering not just a series of steps, but a detailed rationale behind the procedural choices to ensure reproducibility and a thorough understanding of the synthetic pathway.

Introduction and Strategic Overview

The synthesis of nucleoside analogues is a critical task in medicinal chemistry.[6] While numerous strategies exist, the challenge often lies in achieving high stereoselectivity at the anomeric carbon (C1'). The synthesis of L-nucleosides, in particular, requires access to the less common L-sugars or stereochemical inversion strategies.[7][8]

Our starting material, Methyl 2,3-O-isopropylidene-beta-L-ribofuranoside, provides a strategically advantageous entry point. The L-configuration is already established, and the isopropylidene group serves as an effective protecting group for the 2' and 3' hydroxyls, preventing unwanted side reactions. The methyl group at the anomeric position acts as a leaving group in the key glycosylation step.

The overall synthetic strategy is a two-stage process:

-

N-Glycosylation: The core carbon-nitrogen bond between the L-ribose moiety and the uracil nucleobase is formed. We employ the Vorbrüggen variant of the silyl-Hilbert-Johnson reaction, which is renowned for its mild conditions and high efficiency.[4][5][9] This involves activating the uracil base via silylation, followed by a Lewis acid-catalyzed coupling with the sugar derivative.

-

Global Deprotection: Following successful glycosylation, all protecting groups (the 2',3'-O-isopropylidene ketal and the anomeric methyl group) are removed under acidic conditions to yield the final L-Uridine product.

This approach ensures a controlled and efficient pathway to the target molecule, leveraging well-established and reliable chemical transformations.

Caption: Step-by-step experimental workflow for the synthesis of L-Uridine.

| Reagents & Solvents | Equipment |

| Methyl 2,3-O-isopropylidene-beta-L-ribofuranoside | Round-bottom flasks (dried) |

| Uracil | Magnetic stirrer with heating mantle |

| Hexamethyldisilazane (HMDS) | Reflux condenser |

| Ammonium Sulfate ((NH₄)₂SO₄) | Argon or Nitrogen gas line |

| 1,2-Dichloroethane (DCE), anhydrous | Syringes and needles |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | TLC plates (silica gel 60 F₂₅₄) |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Rotary evaporator |

| Dichloromethane (DCM) | Glassware for column chromatography |

| Methanol (MeOH) | Silica gel for column chromatography |

| Trifluoroacetic acid (TFA) | pH paper |

| Deionized Water | Filtration apparatus |

This protocol prepares the reactive silylated uracil species required for the coupling reaction.

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add uracil (1.0 eq) and a catalytic amount of ammonium sulfate (~0.05 eq).

-

Reagent Addition: Add hexamethyldisilazane (HMDS, 4.0 eq).

-

Reaction: Heat the suspension to reflux (approx. 125-130°C) under an inert atmosphere (Argon or N₂). The reaction mixture should become a clear, homogeneous solution within 2-4 hours.

-

Completion: Once the solution is clear, continue refluxing for an additional 30 minutes to ensure complete reaction.

-

Isolation: Cool the reaction mixture to room temperature. Remove the excess HMDS under reduced pressure (using a rotary evaporator connected to an oil pump) to obtain bis(trimethylsilyl)uracil as a viscous oil or white solid. This product is moisture-sensitive and should be used immediately in the next step without further purification.

-

Setup: To the flask containing the freshly prepared bis(trimethylsilyl)uracil (1.2 eq), add anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere. Stir until the silylated uracil is fully dissolved.

-

Sugar Addition: In a separate dry flask, dissolve Methyl 2,3-O-isopropylidene-beta-L-ribofuranoside (1.0 eq) in anhydrous DCE. Add this solution to the silylated uracil solution via cannula or syringe.

-

Catalyst Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add TMSOTf (1.5 eq) dropwise via syringe.

-

Reaction: After the addition of TMSOTf, remove the ice bath and heat the reaction mixture to 70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 5-10% Methanol in Dichloromethane mobile phase). The reaction is typically complete within 4-8 hours.

-

Quenching: Once the starting sugar is consumed (as indicated by TLC), cool the mixture to room temperature and carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected L-uridine intermediate.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) to isolate the pure protected nucleoside.

-

Setup: Dissolve the purified protected L-uridine from the previous step in a mixture of trifluoroacetic acid (TFA) and water (e.g., a 9:1 v/v ratio).

-

Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is no longer visible.

-

Solvent Removal: Remove the TFA and water under reduced pressure. Co-evaporate with toluene or ethanol several times to remove residual TFA.

-

Purification: The resulting crude L-Uridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/ether) or by silica gel chromatography if necessary.

Data Summary and Expected Results

| Parameter | Value / Observation |

| Starting Material | Methyl 2,3-O-isopropylidene-beta-L-ribofuranoside |

| Key Reaction | Vorbrüggen Glycosylation |

| Glycosylation Catalyst | TMSOTf |

| Glycosylation Temp. | 70 °C |

| Deprotection Reagent | Trifluoroacetic Acid / Water |

| Deprotection Temp. | Room Temperature |

| Overall Expected Yield | 60-75% (over two stages) |

| Final Product Form | White crystalline solid |

| Key Characterization | ¹H NMR, ¹³C NMR, HRMS, Optical Rotation |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Glycosylation Yield | Incomplete silylation of uracil; moisture in the reaction; inactive Lewis acid. | Ensure uracil is fully dissolved during silylation. Use freshly dried solvents and glassware. Use a fresh, unopened bottle of TMSOTf. |

| Formation of α-anomer | Reaction conditions favoring thermodynamic product. | While β-selectivity is high, some α-anomer can form. Careful chromatographic purification is required to separate the anomers. |

| Incomplete Deprotection | Insufficient reaction time or insufficient acid/water. | Increase the reaction time for the deprotection step. Ensure an adequate amount of water is present in the TFA mixture to facilitate hydrolysis. |

| Product Degradation | Prolonged exposure to strong acid during deprotection. | Monitor the deprotection closely by TLC and quench the reaction as soon as the starting material is consumed. Avoid excessive heating. |

References

-

Wu, A. F., & Chargaff, E. (1969). L-URIDINE: SYNTHESIS AND BEHAVIOR AS ENZYME SUBSTRATE. Proceedings of the National Academy of Sciences, 63(4), 1222–1226. [Link]

-

PMC. (1969). L-URIDINE: SYNTHESIS AND BEHAVIOR AS ENZYME SUBSTRATE. National Center for Biotechnology Information. [Link]

-

Arbour, C. A., & Imperiali, B. (2020). Uridine Natural Products: Challenging Targets and Inspiration for Novel Small Molecule Inhibitors. Bioorganic & Medicinal Chemistry, 28(18), 115661. [Link]

-

Britton, R., et al. (2022). Practical and concise synthesis of nucleoside analogs. Nature Protocols, 17, 2236–2257. [Link]

-

Stone, R. L., et al. (2021). Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. Green Chemistry, 23(1), 37-50. [Link]

-

Wikipedia. (2023). Synthesis of nucleosides. [Link]

-

Ding, X.-G., et al. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals. Carbohydrate Research, 541, 109167. [Link]

-

Gunic, E., et al. (2021). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 9, 747504. [Link]

-

North, M., & Cosstick, R. (2018). L-Nucleosides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

-

Meanwell, M., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(18), 4552–4555. [Link]

-

Dmochowska, B., et al. (2012). N,N,N-Trimethyl-N-(methyl 5-deoxy-2,3-O-isopropylidene-β-d-ribofuranosid-5-yl)ammonium 4-methylbenzenesulfonate sesquihydrate. Acta Crystallographica Section E, 68(Pt 5), o1311–o1312. [Link]

-

ResearchGate. (2017). Vorbruggen nucleoside synthesis. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. L-URIDINE: SYNTHESIS AND BEHAVIOR AS ENZYME SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]

- 5. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 6. Practical and concise synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Vorbrüggen glycosylation conditions for L-ribofuranosides

Application Note: High-Fidelity Synthesis of

Part 1: Executive Summary

The synthesis of L-nucleosides has shifted from academic curiosity to a cornerstone of antiviral drug development. Unlike their natural D-enantiomers, L-nucleosides (e.g., Telbivudine, Clevudine, Lamivudine) often exhibit potent viral polymerase inhibition with reduced host toxicity—a phenomenon known as the "L-nucleoside paradox."